molecular formula C17H17N7O2 B10934223 N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10934223
M. Wt: 351.4 g/mol
InChI Key: BINDJKJTJDGHCD-UHFFFAOYSA-N
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Description

N~4~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring a unique arrangement of pyrazole and isoxazolo[5,4-b]pyridine moieties

Preparation Methods

The synthesis of N4-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole and isoxazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

N~4~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the context of its application, such as inhibiting microbial growth or modulating cellular processes in cancer cells .

Comparison with Similar Compounds

Similar compounds include other pyrazole and isoxazole derivatives. Compared to these, N4-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique structural features and potential applications. Some similar compounds are:

  • 3,5-Dimethyl-1H-pyrazole
  • Isoxazolo[5,4-b]pyridine derivatives[5][5]

This compound’s distinct combination of functional groups and structural motifs makes it a valuable subject for further research and development.

Properties

Molecular Formula

C17H17N7O2

Molecular Weight

351.4 g/mol

IUPAC Name

N-(1,5-dimethylpyrazol-3-yl)-3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H17N7O2/c1-9-5-14(21-24(9)4)20-16(25)12-6-13(11-7-18-23(3)8-11)19-17-15(12)10(2)22-26-17/h5-8H,1-4H3,(H,20,21,25)

InChI Key

BINDJKJTJDGHCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CN(N=C4)C

Origin of Product

United States

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